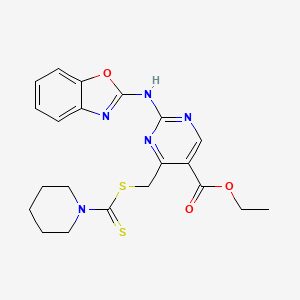![molecular formula C27H21NO7S2 B11572601 N-[(4-ethoxyphenyl)sulfonyl]-4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzamide](/img/structure/B11572601.png)
N-[(4-ethoxyphenyl)sulfonyl]-4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(4-ETHOXYBENZENESULFONYL)-4-METHOXY-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZAMIDE involves several steps. The general synthetic route includes the following steps :
Formation of the Oxathiol Ring: The oxathiol ring is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted naphthalene derivative.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between an amine and an acid chloride or anhydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N-(4-ETHOXYBENZENESULFONYL)-4-METHOXY-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZAMIDE undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .
Scientific Research Applications
N-(4-ETHOXYBENZENESULFONYL)-4-METHOXY-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZAMIDE has several scientific research applications, including :
Medicinal Chemistry: This compound has been studied for its potential as an atypical antipsychotic agent due to its ability to interact with dopamine D2 and serotonin 5-HT2 receptors.
Biological Studies: It has been evaluated for its biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYBENZENESULFONYL)-4-METHOXY-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways . The compound acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors, which are involved in the regulation of neurotransmission and mood . By blocking these receptors, the compound can modulate the activity of these neurotransmitters, leading to its potential antipsychotic effects .
Comparison with Similar Compounds
N-(4-ETHOXYBENZENESULFONYL)-4-METHOXY-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZAMIDE can be compared with other similar compounds in the benzo[d][1,3]oxathiol family . Some of these similar compounds include :
- N-(benzenesulfonyl)-4-methyl-N-(2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl)benzamide
- 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
These compounds share similar structural features but may differ in their specific substituents and biological activities . The uniqueness of N-(4-ETHOXYBENZENESULFONYL)-4-METHOXY-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}BENZAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C27H21NO7S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-4-methoxy-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzamide |
InChI |
InChI=1S/C27H21NO7S2/c1-3-34-19-12-14-20(15-13-19)37(31,32)28(26(29)17-8-10-18(33-2)11-9-17)23-16-24-25(35-27(30)36-24)22-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3 |
InChI Key |
LHDXLYSBFBYUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11572521.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-N-propyl-benzamide](/img/structure/B11572527.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11572528.png)
![(3E)-1-methyl-3-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11572529.png)
![[(3Z)-2-oxo-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11572531.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572545.png)
![5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11572553.png)
![methyl 4-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11572561.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11572569.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572577.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11572595.png)
![N,6-bis(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572600.png)

![2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11572613.png)
